
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two methyl groups attached to it. The pyrazole ring is connected to a thiophene ring, another five-membered ring but with a sulfur atom, via a sulfonamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the rings and the substituents on these rings. The presence of the nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole and thiophene rings are known to participate in a variety of chemical reactions. For instance, pyrazoles can undergo reactions at the nitrogen atoms, such as alkylation, acylation, and sulfonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Researchers have developed novel heterocyclic compounds containing a sulfonamido moiety, aimed at serving as antibacterial agents. The synthesis involved reacting a precursor with various active methylene compounds, leading to the production of derivatives such as pyran, pyridine, pyridazine, pyrazole, and oxazole. Among the newly synthesized compounds, eight demonstrated significant antibacterial activities, highlighting their potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
A study on pyrazoline benzensulfonamides synthesized compounds incorporating pyrazoline and sulfonamide pharmacophores. These compounds were evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. The research found that the sulfonamide derivatives inhibited cytosolic human carbonic anhydrase I and II isoenzymes effectively, with low cytotoxicity and tumor selectivity towards oral squamous cancer cell carcinoma cell lines, suggesting potential for developing new inhibitors for therapeutic applications (Ozmen Ozgun et al., 2019).
Synthesis and Characterization for Potential Applications
In another study, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was synthesized, and its structure was characterized. The research explored the effects of various conditions on the yield, providing insights into the potential applications of such compounds in various scientific fields (Peng-yun, 2013).
Enzyme Inhibitory Activities
A study focusing on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides investigated their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. The compounds displayed significant enzyme inhibitory activity, surpassing that of the reference compound acetazolamide, and presented a degree of tumor selectivity, suggesting their potential as lead molecules for further investigation in therapeutic contexts (Kucukoglu et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-9-8-10(2)15(14-9)7-6-13-19(16,17)12-5-4-11(3)18-12/h4-5,8,13H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZKZDIKSWJRIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)
![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)


![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)
![4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole](/img/structure/B2384619.png)

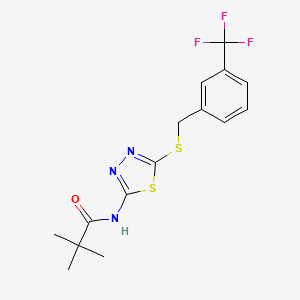
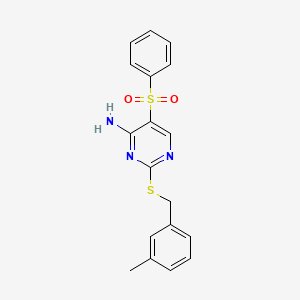
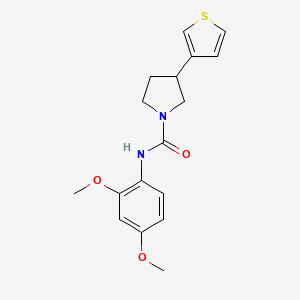
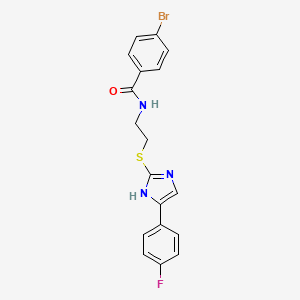
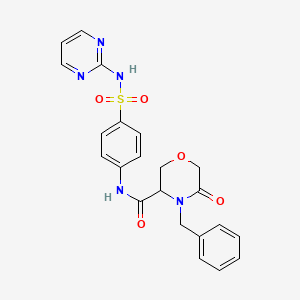
![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2384632.png)